Chemical structure and properties of N-alpha-Methyl-L-ornithine hydrochloride
Chemical structure and properties of N-alpha-Methyl-L-ornithine hydrochloride
An In-Depth Technical Guide to N-alpha-Methyl-L-ornithine Hydrochloride for Research Professionals
Introduction & Significance
N-alpha-Methyl-L-ornithine hydrochloride is a synthetically derived, methylated analogue of the non-proteinogenic amino acid L-ornithine. While the parent compound, L-ornithine, is a well-established intermediate in the urea cycle crucial for ammonia detoxification, the introduction of a methyl group to the alpha-amino position fundamentally alters its biological activity profile.[1] This modification transforms the molecule from a metabolic intermediate into a specific pharmacological tool.
The primary significance of N-alpha-Methyl-L-ornithine for researchers lies in its identified role as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the inflammatory response. The ability to selectively modulate NO production is therefore a critical need in biomedical research. N-alpha-Methyl-L-ornithine hydrochloride serves as a valuable chemical probe for investigating the downstream effects of NOS inhibition in various experimental systems, particularly in immunological contexts such as macrophage activation.
This guide provides a comprehensive technical overview of N-alpha-Methyl-L-ornithine hydrochloride, consolidating its chemical properties, synthesis, analytical characterization, biological activity, and safe handling protocols to support its effective application in research and development.
Physicochemical Properties
The fundamental chemical and physical properties of N-alpha-Methyl-L-ornithine hydrochloride are summarized below. These data are essential for accurate experimental design, including solvent selection, concentration calculations, and appropriate storage.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-5-amino-2-(methylamino)pentanoic acid;hydrochloride | [2] |
| Synonyms | N-Me-Orn-OH·HCl, (S)-5-Amino-2-(methylamino)pentanoic acid hydrochloride | [3] |
| CAS Number | 37148-99-5 | [2][3] |
| Molecular Formula | C₆H₁₅ClN₂O₂ | [2][3] |
| Molecular Weight | 182.65 g/mol | [2] |
| Appearance | White to off-white powder/solid | |
| Optical Rotation | [α]²⁰/D +27.0 ± 1.0° (c=1 in 1 M HCl) | |
| Storage | Store at room temperature or refrigerated (0-8°C). Keep container tightly closed in a dry, well-ventilated place. | [4][5][6] |
Synthesis & Purification
The synthesis of N-alpha-Methyl-L-ornithine is not a trivial single-step reaction due to the presence of multiple reactive functional groups (α-amino, δ-amino, and α-carboxyl). A robust synthesis requires a strategic application of protecting groups to ensure selective methylation of the alpha-nitrogen.
Conceptual Synthetic Framework
The core challenge is to differentiate the two amine groups. The delta-amino group (Nδ) is generally more nucleophilic than the alpha-amino group (Nα). A common strategy involves first protecting the Nδ and carboxyl groups, then methylating the free Nα, followed by global deprotection. This multi-step approach ensures high regioselectivity and yields a pure final product.
Caption: Generalized workflow for the synthesis of N-alpha-Methyl-L-ornithine HCl.
Illustrative Synthetic Protocol
This protocol is an illustrative example based on established principles of amino acid chemistry.[7] Researchers should adapt it based on available starting materials and laboratory capabilities.
Expertise Insight: The choice of protecting groups is critical. An acid-labile group like tert-butoxycarbonyl (Boc) for the Nδ-amine and an ester for the carboxyl group are ideal because the final deprotection step can be achieved with strong acid (e.g., HCl), which concurrently forms the desired hydrochloride salt.
-
Step 1: Nδ-Protection.
-
Dissolve L-ornithine hydrochloride in a suitable solvent system (e.g., dioxane/water).
-
Adjust the pH to basic (pH 9-10) with a suitable base (e.g., NaOH).
-
Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify and extract the Nδ-Boc-L-ornithine product.
-
-
Step 2: Carboxyl Protection (Esterification).
-
Suspend the product from Step 1 in methanol.
-
Cool to 0°C and slowly add thionyl chloride or acetyl chloride to generate HCl in situ, which catalyzes the ester formation.[8]
-
Reflux the mixture for several hours.
-
Remove the solvent under reduced pressure to yield Nδ-Boc-L-ornithine methyl ester.
-
-
Step 3: Nα-Methylation.
-
Caution: Use an inert atmosphere (e.g., Argon or Nitrogen) and anhydrous solvents.
-
Dissolve the ester from Step 2 in anhydrous THF.
-
Cool to 0°C and add sodium hydride (NaH) portion-wise. Allow the mixture to stir for 30 minutes.
-
Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the Nα-Methyl-Nδ-Boc-L-ornithine methyl ester.
-
-
Step 4: Deprotection and Salt Formation.
-
Dissolve the methylated intermediate from Step 3 in a solution of HCl in dioxane or reflux with 4-6 M aqueous HCl.
-
Stir for several hours at an elevated temperature. This cleaves both the Boc group and the methyl ester.
-
Evaporate the solvent to yield the crude N-alpha-Methyl-L-ornithine hydrochloride.
-
-
Step 5: Purification.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure final product.[9]
-
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the synthesized compound before its use in biological assays.
| Analytical Technique | Purpose | Expected Outcome |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak corresponding to the product, with purity typically >98%. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural elucidation and confirmation. | Spectra consistent with the proposed structure, showing characteristic shifts for the N-methyl group, backbone protons, and side chain. |
| MS (Mass Spectrometry) | Molecular weight confirmation. | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 147.11. |
| Elemental Analysis | Confirmation of elemental composition. | Percentages of C, H, Cl, and N that align with the molecular formula C₆H₁₅ClN₂O₂. |
Protocol: Purity Assessment by RP-HPLC
This protocol is adapted from methods used for similar polar amino acid derivatives and serves as a reliable starting point for method development.[10][11]
Trustworthiness Insight: A self-validating HPLC method should include a system suitability test (e.g., injecting a standard multiple times to check for consistent retention time and peak area) and should be able to resolve the final product from potential starting materials and by-products.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for peptide bond absorbance).
-
Sample Preparation: Dissolve the compound in Mobile Phase A at a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and integrate the peak areas to determine purity.
Biological Activity & Experimental Applications
Mechanism of Action: Nitric Oxide Synthase (NOS) Inhibition
The most well-documented biological activity of N-alpha-Methyl-L-ornithine is the inhibition of nitric oxide synthase. NOS enzymes catalyze the five-electron oxidation of a guanidino-nitrogen of L-arginine to produce nitric oxide (NO) and L-citrulline. As an analogue of L-arginine and its product L-ornithine, N-alpha-Methyl-L-ornithine likely acts as a competitive inhibitor at the enzyme's active site.
Caption: Inhibition of Nitric Oxide synthesis by N-alpha-Methyl-L-ornithine HCl.
Experimental Workflow: Measuring NO Production in Macrophages
To validate the inhibitory effect of N-alpha-Methyl-L-ornithine HCl, a common and reliable method is to measure nitrite (NO₂⁻), a stable oxidation product of NO, in the supernatant of stimulated macrophage cell cultures using the Griess assay.
Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Plate murine macrophage cells (e.g., J774 or RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of N-alpha-Methyl-L-ornithine HCl (e.g., 1 µM to 1 mM). Include a "vehicle control" well with no inhibitor. Incubate for 1-2 hours.
-
Stimulation: To induce NOS expression and NO production, add an inflammatory stimulus like Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL) to all wells except the "unstimulated control".
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Griess Reagent Addition:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
-
Measurement: After another 10 minutes, a magenta color will develop. Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The degree of color inhibition in the treated wells relative to the "stimulated control" reflects the inhibitory activity of the compound.
Safety & Handling
As a laboratory chemical, N-alpha-Methyl-L-ornithine hydrochloride requires careful handling to ensure user safety.
-
GHS Hazard Identification: The primary hazard is serious eye irritation (H319), categorized as Eye Irritant 2. It is assigned the GHS07 pictogram (exclamation mark).[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or goggles, a lab coat, and chemical-resistant gloves when handling the solid powder or solutions.[12][13]
-
Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin, eyes, and clothing.[12][13]
-
First Aid (Eyes): In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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N-alpha-Methyl-L-ornithine hydrochloride | C6H15ClN2O2 | CID 56845422. PubChem. [Link]
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Separation of Methyl L-ornithine dihydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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SAFETY DATA SHEET - DL-Ornithine hydrochloride. Thermo Fisher Scientific. [Link]
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methyl L-ornithine dihydrochloride | C6H16Cl2N2O2 | CID 14273060. PubChem. [Link]
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Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]
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Health Benefits and Uses of L-Ornithine HCL. Xtendlife. [Link]
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A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine. Impactfactor. [Link]
- Synthesis of alpha-methyl, alpha-substituted amino acids.
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Ornithine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
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L-ORNITHINE MONOHYDROCHLORIDE. Ataman Kimya. [Link]
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Ornithine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
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A Rapid Quantitative Determination Method Of L-Ornithine. TSI Journals. [Link]
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Analytical purity method development and validation by gas chromatography of l valine methyl ester hydrochloride for production of anti-hypertensive drugs. Slideshare. [Link]
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